molecular formula C17H14N4O B11191142 N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide

N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide

Cat. No.: B11191142
M. Wt: 290.32 g/mol
InChI Key: OPYJHTKKWGYJBG-UHFFFAOYSA-N
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Description

N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide is a heterocyclic compound that features both indazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of both indazole and indole rings in a single molecule makes this compound a compound of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide typically involves the formation of the indazole and indole rings followed by their coupling. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole ring through N–N bond formation using oxygen as the terminal oxidant . The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, solvent-free conditions and the use of green chemistry principles are often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can interfere with the normal function of the target, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide is unique due to the presence of both indazole and indole rings, which may confer a combination of biological activities not seen in compounds containing only one of these moieties. This dual presence can enhance its potential as a multifunctional therapeutic agent .

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

N-(2H-indazol-3-ylmethyl)-1H-indole-4-carboxamide

InChI

InChI=1S/C17H14N4O/c22-17(12-5-3-7-14-11(12)8-9-18-14)19-10-16-13-4-1-2-6-15(13)20-21-16/h1-9,18H,10H2,(H,19,22)(H,20,21)

InChI Key

OPYJHTKKWGYJBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CNC(=O)C3=C4C=CNC4=CC=C3

Origin of Product

United States

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